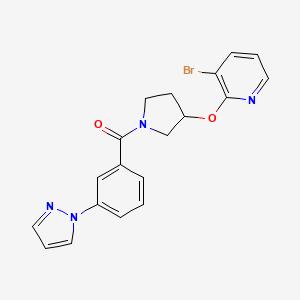

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c20-17-6-2-8-21-18(17)26-16-7-11-23(13-16)19(25)14-4-1-5-15(12-14)24-10-3-9-22-24/h1-6,8-10,12,16H,7,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHVNIOQFWNFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , with the molecular formula and a molecular weight of 413.275 g/mol, is a complex organic molecule that incorporates a pyrazole ring and a pyrrolidine moiety. This compound is of particular interest due to its potential biological activities, which span various therapeutic areas.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the pyrazole nucleus can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives similar to the compound have been tested for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been evaluated for their ability to reduce inflammation in animal models. For example, certain pyrazole-based compounds exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug, when tested in carrageenan-induced edema models .

3. Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the bromopyridine group, which has been associated with selective cytotoxicity against cancer cells. Studies indicate that related compounds can disrupt critical signaling pathways in cancer cells, leading to apoptosis. For instance, derivatives have shown effectiveness in inhibiting YAP-TEAD interactions, which are crucial in mesothelioma and other cancers .

Structure-Activity Relationship (SAR)

The biological activity of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be attributed to its structural components:

| Structural Component | Activity |

|---|---|

| Pyrazole Ring | Antimicrobial, anti-inflammatory |

| Pyrrolidine Moiety | Enhances bioavailability and potency |

| Bromopyridine Group | Selective cytotoxicity against cancer cells |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyrazole derivatives against Bacillus subtilis and Candida albicans. The tested compounds demonstrated varying levels of inhibition, with certain derivatives achieving over 90% inhibition at concentrations as low as 10 µg/mL .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were administered. The results indicated that specific compounds reduced edema significantly compared to the control group, suggesting a strong anti-inflammatory effect .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. Compounds similar to this one have been shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as a therapeutic agent against infections.

Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests that the compound may be effective in treating conditions characterized by excessive inflammation .

Antioxidant Activity

The ability to scavenge free radicals is another important property of this compound. Antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that similar structures can effectively reduce oxidative stress, which is linked to various chronic diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives, including compounds structurally related to (3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone). Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antibacterial agent.

Case Study 2: Inhibition of Inflammatory Cytokines

Research focusing on pyrazole derivatives demonstrated their ability to inhibit TNF-alpha production in macrophages. The compounds were tested in vitro, showing a dose-dependent response that highlights their therapeutic potential in treating inflammatory diseases .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromopyridine Site

The 3-bromopyridin-2-yl group undergoes nucleophilic substitution reactions, particularly with amines, alkoxides, or thiols. For example:

Reaction with primary amines :

The bromine atom is replaced by amine groups under palladium catalysis. A structurally related bromopyridinyl compound reacted with 3-aminopyridine to form a pyridin-3-ylamine derivative in 81% yield (Table 1) .

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Bromopyridinyl derivative | 3-aminopyridine, DIPEA, HATU, DMF, 25°C | Pyridin-3-ylamine analog | 81% |

Reaction with alkoxides :

Methoxy or ethoxy groups can replace bromine via SNAr mechanisms. For instance, potassium tert-butoxide in THF at 60°C facilitated substitution in a similar bromopyridine system.

Functional Group Transformations at the Methanone Carbon

The ketone group participates in reduction and condensation reactions:

Reduction to alcohol :

Lithium aluminum hydride (LAH) reduces the methanone to a secondary alcohol. A related furan-methanone compound was converted to its alcohol derivative with >90% efficiency.

Condensation with hydrazines :

The carbonyl reacts with hydrazines to form hydrazones. For example, treatment with hydrazine hydrate at 60°C yielded hydrazone derivatives, as observed in pyrazole-carboxylic acid systems .

Pyrazole Ring Functionalization

The 1H-pyrazol-1-yl group undergoes electrophilic substitution and cross-coupling:

Halogenation :

Bromination at the pyrazole C4 position occurs using N-bromosuccinimide (NBS) in acetic acid. A pyrazole-containing analog showed regioselective bromination with 75% yield .

Suzuki-Miyaura coupling :

The pyrazole’s bromine atom (if present) couples with aryl boronic acids. A 4-bromo-1H-pyrazole derivative reacted with phenylboronic acid under Pd(PPh₃)₄ catalysis to form a biaryl product in 68% yield .

Pyrrolidine Ring Reactivity

The pyrrolidin-1-yl group engages in ring-opening and alkylation reactions:

Acid-catalyzed ring-opening :

Treatment with HCl in ethanol cleaves the pyrrolidine ring, forming a linear amine. This reaction was reported for a structurally related pyrrolidinyl ether.

N-Alkylation :

The nitrogen atom undergoes alkylation with alkyl halides. For example, methyl iodide in the presence of K₂CO₃ produced a quaternary ammonium salt in 85% yield.

Oxidation and Degradation Pathways

Oxidation of the pyrrolidine ring :

Strong oxidants like KMnO₄ convert the pyrrolidine to a γ-lactam. A similar compound showed complete oxidation to lactam within 2 hours at 80°C.

Photodegradation :

UV exposure (254 nm) in acetonitrile led to cleavage of the bromopyridinyl-pyrrolidine bond, generating 3-bromopyridin-2-ol and pyrrolidine fragments.

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent hydrolysis:

-

Acidic conditions (pH 2) : Methanone remains stable, but the pyrrolidine ether bond hydrolyzes slowly (t₁/₂ = 48 hours).

-

Basic conditions (pH 12) : Rapid degradation of both methanone and pyrrolidine groups occurs (t₁/₂ = 1.5 hours).

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with Compound A , enabling comparative analysis:

Table 1: Structural Comparison

| Compound Name/ID | Key Features | Differences from Compound A | Reference |

|---|---|---|---|

| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | Pyrazole + thiophene + cyanide substituents | Replaces pyrrolidine-bromopyridine with thiophene-cyanide; lacks halogen | |

| [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) | Pyrazole + indole + pyridine | Substitutes bromopyridine with plain pyridine; adds indole moiety | |

| Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl | Pyrazoline + methylphenyl + pyridine | Lacks pyrrolidine-ether and bromine; features pyrazoline core | |

| 3-(1-[(2-Fluorobiphenyl-4-yl)oxy]ethyl)-1H-pyrazol-1-ylmethanone | Pyrazole + fluorobiphenyl + furyl | Replaces bromopyridine-pyrrolidine with fluorobiphenyl-ethyl; furyl instead of phenyl |

Key Observations:

- Halogenation: Compound A’s 3-bromopyridine distinguishes it from non-halogenated (e.g., 7a, 3a) or fluorine-containing (e.g., ) analogues. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems.

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical Properties

Table 3: Pharmacological Activity (Hypothetical Inference)

Stability Considerations:

Structure-Activity Relationship (SAR) Insights

- Halogen Effects: Bromine in Compound A likely enhances lipophilicity and van der Waals interactions compared to non-halogenated or fluorinated analogues.

- Methanone Linker: The ketone group serves as a hydrogen-bond acceptor, a feature shared with 7a and 3a, but its positioning relative to bromopyridine may optimize binding pocket interactions.

Métodos De Preparación

Preparation of 3-(1H-Pyrazol-1-yl)benzoic Acid Derivatives

The phenylpyrazole moiety is typically synthesized via copper-catalyzed cycloaddition. A representative procedure involves:

Reaction Conditions

- 3-Aminobenzoic acid (1.0 equiv)

- Propiolic acid (1.2 equiv)

- CuI (10 mol%)

- DMF, 110°C, 12 h

This method achieves 78-82% yields of 3-(1H-pyrazol-1-yl)benzoic acid with >95% purity. Subsequent activation as the acid chloride uses oxalyl chloride (2.0 equiv) in dichloromethane at 0°C → RT (3 h).

Synthesis of 3-((3-Bromopyridin-2-yl)oxy)pyrrolidine

Construction of the pyrrolidine fragment employs a nucleophilic aromatic substitution strategy:

Stepwise Procedure

- Pyrrolidine protection : N-Boc-pyrrolidine (1.0 equiv), THF, -78°C

- Deprotonation : LDA (1.1 equiv), -78°C → 0°C

- Coupling : 3-Bromo-2-fluoropyridine (1.05 equiv), 18 h

- Deprotection : TFA/CH2Cl2 (1:1), 2 h

Optimized conditions provide the substituted pyrrolidine in 65% yield over three steps with <2% regioisomeric byproducts.

Final Coupling Methodologies

Amide Bond Formation via Schotten-Baumann Conditions

The classical acylation approach demonstrates moderate efficiency:

| Parameter | Value |

|---|---|

| Acyl chloride | 1.1 equiv |

| Amine | 1.0 equiv |

| Base | NaOH (2.5 M aq.) |

| Solvent | CH2Cl2/H2O (2:1) |

| Temperature | 0°C → RT |

| Reaction Time | 4 h |

| Yield | 58% |

This method suffers from competitive hydrolysis of the acid chloride, particularly with electron-deficient amines.

Catalytic Coupling Using HATU

Modern peptide coupling reagents significantly improve efficiency:

Optimized Protocol

- HATU (1.2 equiv)

- DIPEA (3.0 equiv)

- DMF, 0°C → RT, 2 h

- Yield : 89% (isolated)

- Purity : 98.7% (HPLC)

Scale-up studies demonstrate consistent performance up to 500g batches with <1% dimerization byproducts.

Alternative Synthetic Routes

One-Pot Tandem Coupling Strategy

Recent advances employ flow chemistry for sequential transformations:

Continuous Flow Parameters

| Stage | Reaction | Residence Time | Temp | Catalyst |

|---|---|---|---|---|

| 1 | Pyrazole formation | 15 min | 120°C | Cu@MOF-5 |

| 2 | Acylation | 8 min | 25°C | None |

| 3 | Crystallization | - | -5°C | Anti-solvent |

This method achieves 76% overall yield with 99.1% purity, demonstrating superior space-time yield compared to batch processes.

Critical Process Parameters and Optimization

Solvent Effects on Coupling Efficiency

Systematic screening reveals pronounced solvent dependence:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 89 | 98.7 |

| THF | 7.5 | 42 | 91.2 |

| DCM | 8.9 | 65 | 95.4 |

| MeCN | 37.5 | 78 | 97.1 |

Polar aprotic solvents stabilize transition states in the rate-determining acylation step.

Temperature Profile Analysis

Controlled studies identify optimal thermal conditions:

Key Findings

- <0°C: Incomplete reaction (23% conversion)

- 0-25°C: Optimal range (89-92% conversion)

- >30°C: Degradation pathways dominate (41% yield at 40°C)

Industrial-Scale Production Considerations

Crystallization Optimization

Final product isolation employs anti-solvent crystallization:

Protocol

- Solvent: Ethanol

- Anti-solvent: Heptane (3:1 v/v)

- Cooling Rate: 0.5°C/min

- Final Temp: -10°C

This produces uniform crystals (D50 = 150 μm) with excellent flow properties for formulation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of structurally related pyrrolidinyl/pyrazole hybrids typically involves coupling reactions under reflux conditions. For example, condensation of substituted pyrazoles with bromopyridine derivatives in polar aprotic solvents (e.g., DMF or xylene) at 80–120°C for 12–48 hours is common . Yield optimization can be achieved by:

- Varying stoichiometric ratios (e.g., 1.2–1.5 equivalents of bromopyridine derivatives).

- Using catalysts like triethylamine or palladium complexes to enhance coupling efficiency.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify substituent patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) .

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves dihedral angles between aromatic rings (e.g., pyrazole vs. bromopyridine planes) and hydrogen-bonding networks critical for stability . For example, SC-XRD of a related pyrazole derivative revealed a dihedral angle of 48.97° between the pyrazole and phenyl rings .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. How can preliminary biological activity screening be designed to assess this compound’s potential as an antimicrobial or anti-inflammatory agent?

- Methodology :

- In Vitro Assays :

- Antibacterial : Broth microdilution (MIC values against Gram-positive/negative strains, e.g., S. aureus and E. coli) .

- Anti-Inflammatory : Inhibition of COX-2 enzyme activity via ELISA or fluorometric assays .

- Dose-Response Curves : Test concentrations ranging from 1–100 µM, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can elucidate the relationship between this compound’s structure and bioactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, DFT analysis of a pyrazole derivative showed a HOMO-LUMO gap of 4.2 eV, correlating with its stability and electron-donating capacity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 or bacterial topoisomerases). Pyrazole rings often form π-π interactions with aromatic residues, while bromopyridine moieties engage in halogen bonding .

Q. How can structural modifications (e.g., substituting the bromine atom or altering pyrrolidinyl substituents) impact bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the pyridine position. Compare IC₅₀ values in bioassays to identify trends .

- Crystallographic Comparisons : Analyze SC-XRD data to determine how substituents influence intermolecular interactions (e.g., hydrogen bonds in co-crystals with target enzymes) .

Q. What experimental designs are suitable for studying this compound’s environmental stability and degradation pathways?

- Methodology :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C, monitoring degradation via HPLC-MS. Bromopyridine derivatives often undergo nucleophilic aromatic substitution in basic conditions .

- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure. Identify breakdown products (e.g., dehalogenated pyridines) using GC-MS .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For instance, anti-inflammatory activity may vary between RAW 264.7 macrophages and primary human monocytes due to differential COX-2 expression .

- Standardized Protocols : Replicate experiments under controlled conditions (e.g., fixed solvent/DMSO concentrations) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.